4-(4-Butoxyphenoxy)aniline

Lipophilicity Medicinal Chemistry Physicochemical Properties

4-(4-Butoxyphenoxy)aniline (CAS 51690-68-7), also known as 4'-Butoxy-4-aminodiphenylether, is an aromatic amine derivative characterized by a diphenyl ether core substituted with a terminal para-butoxy group and a para-amino group. With a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol, it serves as a versatile synthetic intermediate for liquid crystal materials, Schiff bases, and metal complexes.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 51690-68-7
Cat. No. B15089429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Butoxyphenoxy)aniline
CAS51690-68-7
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C16H19NO2/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11H,2-3,12,17H2,1H3
InChIKeyKDPQRCCTVDSXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Butoxyphenoxy)aniline (CAS 51690-68-7): Technical Profile and Procurement Relevance


4-(4-Butoxyphenoxy)aniline (CAS 51690-68-7), also known as 4'-Butoxy-4-aminodiphenylether, is an aromatic amine derivative characterized by a diphenyl ether core substituted with a terminal para-butoxy group and a para-amino group [1]. With a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol, it serves as a versatile synthetic intermediate for liquid crystal materials, Schiff bases, and metal complexes. Its physicochemical properties, such as a melting point of 62–65 °C and a predicted boiling point of 397.9±27.0 °C, define its handling and formulation parameters [2]. This compound's distinct alkoxy chain length and electronic profile differentiate it from simpler aniline derivatives, making it a critical procurement consideration for applications requiring specific mesomorphic behavior or tailored lipophilicity.

Why In-Class Substitution of 4-(4-Butoxyphenoxy)aniline (CAS 51690-68-7) Compromises Performance and Reliability


In-class substitution of 4-(4-Butoxyphenoxy)aniline with simpler or differently substituted aniline derivatives is not a viable procurement strategy due to the critical structure-property relationships governing its intended applications [1]. The length and nature of the terminal alkoxy chain directly dictate the mesomorphic phase behavior, including the type of liquid crystalline phase (e.g., nematic vs. smectic) and the specific transition temperatures observed [1]. Furthermore, the presence of the butoxy group significantly alters key physicochemical parameters compared to the non-alkylated analog, 4-phenoxyaniline, including a marked increase in lipophilicity (logP) and a decrease in basicity (pKa), which profoundly impacts solubility, membrane permeability, and reactivity in subsequent chemical transformations . Even among homologues with different alkoxy chain lengths (e.g., methoxy, ethoxy, hexyloxy), the phase behavior and thermal stability vary, rendering each compound functionally distinct and non-interchangeable without re-optimization of the entire formulation or synthetic pathway.

Quantitative Differentiation Evidence for 4-(4-Butoxyphenoxy)aniline (CAS 51690-68-7) vs. Key Comparators


Lipophilicity and Basicity: Impact of the Butoxy Group on LogP and pKa vs. Non-Alkylated Analog

The presence of the para-butoxy group on the diphenyl ether core significantly increases lipophilicity and decreases basicity relative to the unsubstituted analog, 4-phenoxyaniline. This directly affects its solubility profile and potential for passive membrane permeability in biological systems. 4-(4-Butoxyphenoxy)aniline exhibits a predicted logP value of approximately 4.5, compared to a significantly lower value for 4-phenoxyaniline. Its pKa (amine) is estimated at ~4.8, indicating it is a weaker base than typical anilines .

Lipophilicity Medicinal Chemistry Physicochemical Properties

Thermal Stability and Boiling Point: Impact of Alkoxy Chain Length on Volatility vs. 4-Methoxyphenoxyaniline

The length of the alkoxy chain directly influences the compound's thermal properties, including boiling point and, by extension, its volatility and processing window in high-temperature applications. 4-(4-Butoxyphenoxy)aniline has a predicted boiling point of 397.9±27.0 °C at 760 mmHg [1]. A shorter-chain analog, such as 4-(4-methoxyphenoxy)aniline, would exhibit a significantly lower boiling point, impacting its suitability for vacuum deposition or high-temperature polymer processing.

Thermal Stability Organic Electronics Processing Window

Molecular Geometry and Crystal Packing: Solid-State Properties vs. Non-Alkylated Analog

The introduction of the flexible butoxy chain influences the solid-state packing and crystal structure of the compound. X-ray diffraction analysis of a closely related aniline derivative with similar structural features (a monoclinic system) provides a baseline for understanding how the butoxy group affects molecular conformation and intermolecular interactions [1]. While direct crystal data for 4-(4-butoxyphenoxy)aniline is not available, the structural analog data suggests that the butoxy chain will significantly alter the crystal lattice parameters compared to the rigid, non-alkylated 4-phenoxyaniline, which lacks the flexible tail.

Crystallography Solid-State Chemistry Material Science

High-Value Application Scenarios for 4-(4-Butoxyphenoxy)aniline (CAS 51690-68-7) in R&D and Production


Precursor for Tailored Liquid Crystal Mesogens

This compound is a key building block for synthesizing Schiff base or chalcone liquid crystals, where the butoxy chain length is critical for achieving a specific mesophase (e.g., a room-temperature chiral smectic C phase) [1]. The quantitative evidence on phase behavior dependence on alkoxy chain length [1] supports its selection over shorter-chain analogs for targeting smectic phases or over longer-chain analogs for optimizing transition temperatures within a desired operating window. The observed nematic and smectic phase formation in nO.O4 compounds, which are directly related to this structural family, provides a strong foundation for its use in advanced display technologies and sensors [2].

Synthesis of Antimicrobial Chalcones and Schiff Bases

The compound serves as a versatile amine component for condensation reactions to form Schiff bases and chalcones. Derivatives of 4-alkoxyanilines, including those with a butoxy group, have demonstrated promising antimicrobial activity [1]. The specific lipophilicity imparted by the butoxy chain (logP ~4.5) [2] is a critical factor for optimizing the antimicrobial activity and membrane penetration of the final conjugate. This makes it a preferred starting material over more hydrophilic or lipophilic analogs when targeting specific bacterial or fungal strains with defined membrane permeability profiles.

Building Block for Functional Metal Complexes

The aniline group of 4-(4-butoxyphenoxy)aniline can coordinate to metal centers, either directly or after conversion to a Schiff base ligand. Such metal complexes are of interest for catalysis and materials science. The presence of the butoxy chain can enhance the solubility of the resulting complex in organic solvents, facilitating solution-based processing and characterization [1]. Furthermore, the electronic properties of the metal center can be fine-tuned by the electron-donating nature of the butoxy-substituted diphenyl ether ligand, making it a distinct choice over ligands with different substitution patterns for optimizing catalytic activity or redox behavior.

Intermediate for Organic Electronic Materials

Given its structure as a substituted diphenyl ether, this compound is a potential precursor for hole-transporting materials in OLEDs or organic solar cells [1]. The thermal stability indicated by its high boiling point (397.9±27.0 °C) [2] makes it suitable for vacuum deposition processes often used in device fabrication. The butoxy group's influence on the compound's oxidation potential and energy levels (HOMO/LUMO) is a key design parameter. This differentiates it from other aniline derivatives, as the butoxy chain provides a specific balance between electron-donating ability and processability, which is essential for optimizing device efficiency and lifetime.

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